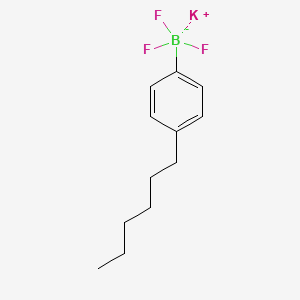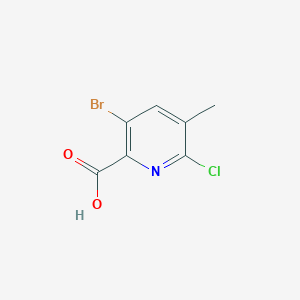
Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride is a chemical compound that features a cyclobutane ring substituted with a diazepane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of cyclobutane derivatives and diazepane precursors under specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, reductive amination, and other advanced organic synthesis methods are employed to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutane alcohols .
Aplicaciones Científicas De Investigación
Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The diazepane moiety can interact with receptors or enzymes, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride
- Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride
Uniqueness
Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride is unique due to its specific combination of a cyclobutane ring and a diazepane moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H22Cl2N2O2 |
|---|---|
Peso molecular |
285.21 g/mol |
Nombre IUPAC |
methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-15-10(14)11(4-2-5-11)13-8-3-6-12-7-9-13;;/h12H,2-9H2,1H3;2*1H |
Clave InChI |
PWBZVVIHPWPNDE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCC1)N2CCCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azaspiro[3.5]nonan-2-one](/img/structure/B15299291.png)

![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)

![2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)

![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)







